(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol
Description
This compound belongs to the class of tetracyclic diterpenoids, characterized by a complex fused-ring system with multiple stereocenters. Its structure features a hexadecane backbone arranged in a tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹] framework, substituted with two hydroxymethyl groups at positions 5 and 13, two methyl groups at positions 5 and 9, and a hydroxyl group at position 4. The presence of a double bond at position 14 (hexadec-14-en) introduces rigidity into the structure.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol |
InChI |
InChI=1S/C20H32O3/c1-17-6-5-16(23)18(2,12-21)14(17)4-8-20-10-9-19(11-20,13-22)7-3-15(17)20/h9-10,14-16,21-23H,3-8,11-13H2,1-2H3/t14-,15-,16+,17+,18-,19?,20-/m0/s1 |
InChI Key |
HMKFWGVTZPRBQX-NDIPCHPVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]34[C@H]2CCC(C3)(C=C4)CO)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC34C2CCC(C3)(C=C4)CO)(C)CO)O |
Origin of Product |
United States |
Biological Activity
(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple hydroxymethyl groups that contribute to its biological activity. The stereochemistry is crucial for its interaction with biological targets.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses. A study demonstrated its efficacy in inhibiting viral replication in vitro, particularly against RNA viruses such as influenza and coronaviruses. The mechanism involves interference with viral entry and replication processes.
Anticancer Effects
Several studies have highlighted the compound's potential as an anticancer agent. In preclinical models, it has shown promise in inhibiting the proliferation of cancer cells in various types of tumors, including breast and prostate cancers. The compound induces apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Prostate Cancer | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the suppression of NF-kB signaling pathways.
Case Study 1: Antiviral Activity
In a controlled study involving human cell lines infected with influenza virus, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls (p < 0.01). The compound was administered at concentrations ranging from 5 to 50 µM over a 48-hour period.
Case Study 2: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment led to a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 72 hours of exposure. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related tetracyclic diterpenoids and analogs, highlighting key differences in functional groups, molecular properties, and biological activities:
Key Observations:
Functional Group Diversity: The target compound’s dual hydroxymethyl groups distinguish it from analogs like the ethyl isosteviol derivative (carboxylate ester) and ent-Kaur-16-en-18-Oic acid (carboxylic acid). The 16-Isopropyl-trimethanol analog () has three hydroxymethyl groups, suggesting even greater polarity but reduced metabolic stability .
Stereochemical Complexity :
- The target compound’s stereochemistry (1R,4S,5R,6R,9S,10S) is critical for its 3D conformation. Similar compounds, such as the ethyl isosteviol derivative, derive bioactivity from precise stereochemical arrangements, as seen in their anti-ischemic effects .
ent-Kaur-16-en-18-Oic acid () is a diterpenoid precursor with roles in plant defense mechanisms, highlighting the ecological significance of such structures .
Structural Stability: Crystallographic studies on analogs like 16-Isopropyl-trimethanol () reveal stable hydrogen-bonding networks facilitated by hydroxymethyl groups, which may inform the target compound’s solid-state behavior .
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, often involving cyclization and functionalization steps. For example, derivatives with similar tetracyclic frameworks are synthesized by reacting precursors under controlled conditions (e.g., -10°C for regioselective coupling, as seen in pentacyclo-undecane dione reactions) . Optimization includes temperature control, solvent selection (e.g., anhydrous THF), and catalytic systems to enhance stereochemical fidelity. Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) at 293 K resolves absolute configuration, with key parameters like R-factor = 0.067 and mean C–C bond length = 0.010 Å .
- NMR spectroscopy : and NMR identify functional groups (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) and confirm stereochemistry by comparing coupling constants to computational models .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks within 0.001 Da error).
| Crystallographic Data (from SC-XRD) |
|---|
| Temperature (K) |
| Space group |
| R-factor |
| Mean C–C bond length |
Q. How is the stereochemical configuration validated experimentally?
SC-XRD unambiguously assigns stereocenters by analyzing anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···O interactions stabilize the crystal lattice) . Dihedral angles from SC-XRD (e.g., C5–C6–C11–C12 = −60.3(6)°) are cross-validated with NMR-derived NOE correlations .
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray data be resolved, particularly for flexible moieties?
- Dynamic NMR : Variable-temperature NMR detects conformational exchange in hydroxymethyl groups (e.g., coalescence temperatures > 298 K).
- DFT calculations : Compare experimental SC-XRD dihedral angles (e.g., C41–C28–C33–C34 = 55.9(7)°) with computed values at the B3LYP/6-311+G(d,p) level to identify low-energy conformers .
- Paramagnetic relaxation enhancement (PRE) : For mobile regions, spin-labeling probes assess flexibility in solution .
Q. What computational strategies are effective for modeling its complex tetracyclic framework?
- Molecular docking : Use AutoDock Vina to predict binding modes in biological targets (e.g., sigma-1 receptors), leveraging SMILES strings for 3D optimization .
- MD simulations : AMBER force fields simulate solvent interactions, focusing on hydrophobic collapse of the tetracyclic core in aqueous environments.
- QSPR models : Correlate logP values (predicted as 2.1 ± 0.3) with solubility data to guide derivative design .
Q. How can derivatives be designed to probe structure-activity relationships (SAR) in pharmacological studies?
- Functional group modification : Replace hydroxymethyl groups with bioisosteres (e.g., 16-isopropyl-5,14-dimethanol derivatives enhance solubility ).
- Stereochemical diversification : Synthesize epimers at C5 and C9 to assess impact on cytotoxicity (e.g., IC shifts in cancer cell lines).
- Metabolic stability assays : Introduce deuterium at labile positions (e.g., C13) to prolong half-life in microsomal studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
